2-(4-chloro-2-iodophenyl)acetic acid
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Overview
Description
“2-(4-chloro-2-iodophenyl)acetic acid” is a substituted acetic acid . It is a compound that can be prepared from 2-iodobenzyl cyanide . It undergoes palladium-catalyzed reaction with allenes to form 1,3-butadienes . It also undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H7IO2 . The molecular weight is 262.04 . The InChI key is IUHXGZHKSYYDIL-UHFFFAOYSA-N .Scientific Research Applications
Molecular Imprinting for Trace Determination
A study focused on the use of 4-chloro-2-methylphenoxy acetic acid (MCPA) in molecular imprinting to create a selective sample preparation technique for trace determination of MCPA in biological and environmental samples. This research highlights the potential for similar methodologies to be applied to compounds like 2-(4-chloro-2-iodophenyl)acetic acid for sensitive and selective trace analysis in complex matrices (Omidi et al., 2014).
Catalysis in Organic Synthesis
Another study demonstrates the use of 1-(2-iodophenyl)-1H-tetrazole as a ligand for Pd(II) catalyzed Heck reaction, providing a pathway for cross-coupled product formation in excellent yields. This indicates the potential for halogenated phenylacetic acids, including this compound, in facilitating various organic synthesis reactions through catalysis (Gupta et al., 2004).
Synthetic Utility in Coupling-Cyclization Reactions
Research on the efficient reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes highlights the synthetic utility of iodophenyl-acetic acid derivatives in creating complex molecular structures through coupling-cyclization reactions. This suggests potential applications of this compound in the synthesis of novel organic compounds (Kobayashi et al., 2008).
Comparative Reactivity and Acidity Studies
A comparative DFT study on halogen substituted phenylacetic acids, including chloro- and bromo-substituted molecules, provides insights into their reactivity, acidity, and vibrational spectra. This research can inform the use of this compound in various chemical reactions, understanding its reactivity and interactions based on halogen substitution effects (Srivastava et al., 2015).
Mechanism of Action
Target of Action
It is known that this compound is a synthetic intermediate widely used in the chemical, pharmaceutical, and cosmetic industries . It is also used as a reagent to synthesize Cepharanone B, a natural and potentially antineoplastic aristolactam .
Mode of Action
It is known to undergo palladium-catalyzed reactions with allenes to form 1,3-butadienes . Additionally, it undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .
Biochemical Pathways
The formation of 1,3-butadienes through palladium-catalyzed reactions suggests that it may be involved in the synthesis of complex organic compounds .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Its use as a reagent in the synthesis of cepharanone b, a potentially antineoplastic compound , suggests that it may have significant biological effects.
Action Environment
It is known to be light-sensitive , suggesting that exposure to light may affect its stability and efficacy.
Safety and Hazards
“2-(4-chloro-2-iodophenyl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chloro-2-iodophenyl)acetic acid involves the conversion of 4-chloro-2-iodobenzoic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-chloro-2-iodobenzoic acid", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Copper(II) sulfate (CuSO4)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Conversion of 4-chloro-2-iodobenzoic acid to 4-chloro-2-iodobenzoic acid methyl ester using methanol and sulfuric acid.", "Step 2: Conversion of 4-chloro-2-iodobenzoic acid methyl ester to 4-chloro-2-iodobenzoic acid using sodium hydroxide.", "Step 3: Conversion of 4-chloro-2-iodobenzoic acid to 4-chloro-2-iodobenzoic acid diazonium salt using sodium nitrite and hydrochloric acid.", "Step 4: Conversion of 4-chloro-2-iodobenzoic acid diazonium salt to 4-chloro-2-iodobenzene using copper(I) iodide.", "Step 5: Conversion of 4-chloro-2-iodobenzene to 2-(4-chloro-2-iodophenyl)acetic acid using acetic acid, hydrogen peroxide, and sodium borohydride.", "Step 6: Conversion of 2-(4-chloro-2-iodophenyl)acetic acid to the desired product, 2-(4-chloro-2-iodophenyl)acetic acid, using sodium hydroxide." ] } | |
CAS No. |
936098-38-3 |
Molecular Formula |
C8H6ClIO2 |
Molecular Weight |
296.5 |
Purity |
95 |
Origin of Product |
United States |
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